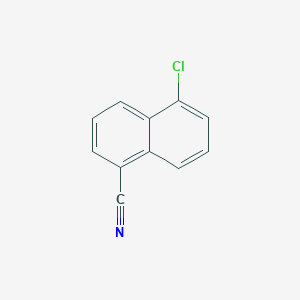

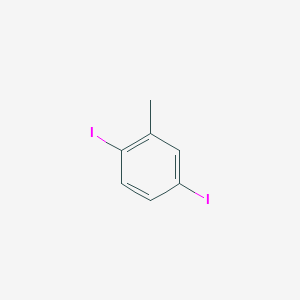

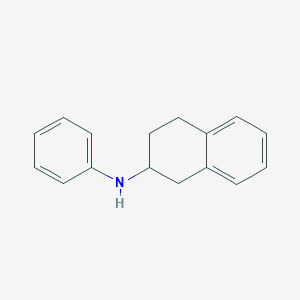

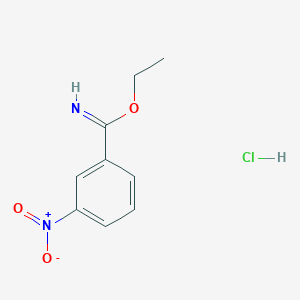

![molecular formula C7H4N4 B1625986 Imidazo[1,2-a]pyrazine-2-carbonitrile CAS No. 87597-31-7](/img/structure/B1625986.png)

Imidazo[1,2-a]pyrazine-2-carbonitrile

説明

Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development . It’s a type of N-heterocycle that has been underexplored but shows promise for future developments .

Synthesis Analysis

An efficient method for synthesizing imidazo[1,2-a]pyrazines involves a one-pot three-component condensation . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which then undergoes [4 + 1] cycloaddition .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It can undergo various reactions, including regioselective metalations and iodine-catalyzed synthesis .科学的研究の応用

Versatile Scaffold in Synthesis and Drug Development

Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development. Research has compiled progress in synthetic methods, illustrating its reactivity and diverse biological activities. It's notable for the pattern and position of substitutions, aiding future developments in the scientific community (Goel, Luxami, & Paul, 2015).

Synthesis and Antibronchospastic Activity

Imidazo[1,2-a]pyrazine derivatives have shown significant promise as bronchodilators. Studies indicate their potential in asthma therapy due to their potency compared to traditional treatments like theophylline, without exhibiting adverse central nervous system effects (Bonnet et al., 1992).

"Water-Mediated" Hydroamination and Silver-Catalyzed Aminooxygenation

Aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate catalyst addition have been reported, with similar results for imidazo[1,2-a]pyrazine. This includes the development of imidazo[1,2-a]pyridine-3-carbaldehydes through Ag-catalyzed intramolecular aminooxygenation (Mohan, Rao, & Adimurthy, 2013).

Structure Activity Relationship Against Cancer Cell Lines

Imidazo[1,2-a]pyrazine derivatives have been studied for their cytotoxic effects on cancer cell lines. Novel inhibitors based on this template have been designed and synthesized, showing potential for improving activity against various cancer types (Myadaraboina et al., 2010).

Synthesis and Anticancer Activity of Arylated Hybrids

Combining imidazo[1,2-a]pyrazine with coumarin resulted in synthesized hybrids, exhibiting in vitro antitumor activities. This research indicates the potential of such compounds in cancer treatment (Goel, Luxami, & Paul, 2015).

Potent, Injectable Inhibitor of Aurora Kinases

The imidazo-[1,2-a]-pyrazine core has been utilized to develop a dual inhibitor of Aurora kinases A and B. This compound demonstrates efficacy and target engagement in human tumor xenograft mouse models (Yu et al., 2010).

Uterine-Relaxing and Antibronchospastic Properties

Imidazo[1,2-alpha]pyrazine derivatives exhibit uterine-relaxing and antibronchospastic activities. These compounds also demonstrated positive chronotropic and inotropic properties on isolated atria (Sablayrolles et al., 1984).

Safety and Hazards

While specific safety and hazard information for Imidazo[1,2-a]pyrazine-2-carbonitrile is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

将来の方向性

特性

IUPAC Name |

imidazo[1,2-a]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQYVYHLRLXGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540424 | |

| Record name | Imidazo[1,2-a]pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87597-31-7 | |

| Record name | Imidazo[1,2-a]pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

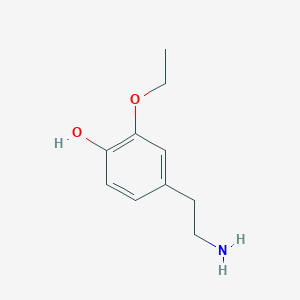

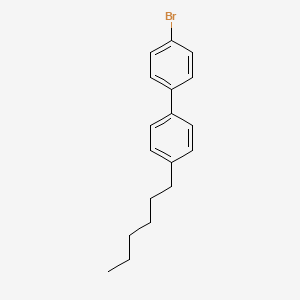

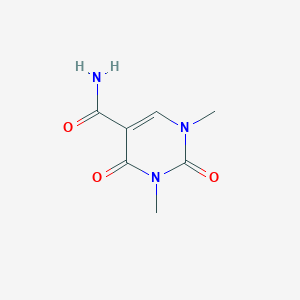

![Benzene, [(2-bromoethyl)sulfonyl]-](/img/structure/B1625913.png)